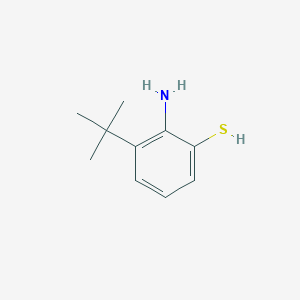

2-Amino-3-(tert-butyl)benzenethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

2-amino-3-tert-butylbenzenethiol |

InChI |

InChI=1S/C10H15NS/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,11H2,1-3H3 |

InChI Key |

ABHURCURWRXQTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Tert Butyl Benzenethiol and Structural Analogues

Direct Synthesis Routes for Substituted Aminobenzenethiols

Direct synthesis methods offer an efficient pathway to substituted aminobenzenethiols by minimizing the number of synthetic steps. One of the most historically significant methods is the Herz reaction . This process involves treating an aniline (B41778) with disulfur (B1233692) dichloride to form a Herz salt (a 1,2,3-dithiazolium chloride), which is then hydrolyzed to yield the corresponding o-aminobenzenethiol. researchgate.netresearchgate.net For the synthesis of a 3-substituted aminobenzenethiol, the corresponding 2-substituted aniline would be the starting material. However, the Herz reaction can be limited by the substitution pattern of the aniline, as certain substituents can be replaced during the reaction. researchgate.net

Another direct approach involves the hydrolytic cleavage of substituted 2-aminobenzothiazoles . This method can be advantageous as it often proceeds without the need to isolate the intermediate zinc thiolate, providing a more streamlined process. researchgate.netrsc.org

A further direct method involves the reaction of a substituted halobenzene with a thiohydrogenating agent , such as sodium hydrosulfide (B80085) or potassium hydrosulfide. google.com This nucleophilic aromatic substitution is typically carried out in a non-protonic polar solvent. For instance, a substituted di- or trichlorobenzene can be reacted with potassium hydrosulfide in dimethyl sulfoxide (B87167) to produce the corresponding chlorobenzenethiol. google.com This strategy could be adapted for precursors bearing both a halogen and a suitably protected amino group or a nitro group that can be later reduced.

Multi-Step Synthetic Strategies from Precursor Compounds

Multi-step syntheses provide greater flexibility in accessing complex substitution patterns that are not achievable through direct methods. vapourtec.com These strategies often involve the construction of the benzenethiol (B1682325) core through cyclization reactions or the modification of functional groups on a pre-existing aromatic ring.

Ring-Closing and Cyclization Reactions to Form the Benzenethiol Core

The construction of the aromatic thiol ring system can be achieved through various cyclization strategies. The Gewald reaction is a powerful multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.netorganic-chemistry.org While this reaction directly produces a thiophene (B33073) ring, not a benzene (B151609) ring, the resulting 2-aminothiophene can be a precursor to benzo[b]thiophene derivatives, which are structurally related to benzenethiols. researchgate.net For example, using a cyclohexanone (B45756) derivative as the ketone component leads to the formation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes.

More direct approaches to the benzene core include intramolecular cyclization reactions. For instance, the ring-closing of appropriately substituted biaryl thioethers can yield dibenzothiophene (B1670422) sulfonium (B1226848) salts, which can then be further manipulated. nih.gov Another strategy involves the intramolecular nucleophilic substitution of a thiophenoxide group, which can lead to the formation of heterocyclic systems fused to a benzene ring. researchgate.net The feasibility and outcome of such ring-closing reactions are often governed by a set of principles known as Baldwin's Rules, which consider the size of the ring being formed and the geometry of the transition state. libretexts.org

Functional Group Interconversions and Aromatic Substitutions on Substituted Precursors

Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.meic.ac.ukimperial.ac.uk This is particularly relevant for the synthesis of substituted aminobenzenethiols, where the desired amino and thiol groups can be introduced by modifying other functionalities on a benzene ring. byjus.com

A common strategy involves starting with a substituted nitrobenzene. The thiol group or a protected version can be introduced via nucleophilic aromatic substitution if a suitable leaving group is present. Subsequently, the nitro group can be reduced to an amine using various reagents, such as tin(II) chloride, sodium hydrosulfite, or catalytic hydrogenation. This approach is advantageous because the nitro group is a meta-director in electrophilic aromatic substitution, allowing for the introduction of other substituents at specific positions before its reduction. libretexts.org

Conversely, one can start with a substituted aniline. The high reactivity of the amino group often necessitates its protection before further functionalization. byjus.comlibretexts.org After protection, electrophilic aromatic substitution reactions can be used to introduce other substituents. The thiol group can be introduced through various methods, such as the Newman-Kwart rearrangement or by reacting a diazonium salt (derived from the amine) with a sulfur source.

Strategic Application of Protecting Groups in Aminothiol (B82208) Synthesis

The presence of two reactive nucleophilic groups, the amine and the thiol, in aminobenzenethiols makes the use of protecting groups essential during synthesis to prevent unwanted side reactions. ic.ac.uk

N-Protection Strategies with tert-Butoxycarbonyl (Boc) and Related Derivatives

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. total-synthesis.comresearchgate.netwikipedia.org The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk

The Boc group is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it compatible with a variety of subsequent reaction conditions. total-synthesis.comresearchgate.net This orthogonality is crucial in multi-step synthesis. For example, an N-Boc protected aminobenzenethiol can undergo reactions at the thiol position without affecting the protected amine. The deprotection of the Boc group is usually accomplished with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. wikipedia.org This acid-lability is due to the formation of the stable tert-butyl cation. organic-chemistry.org

| Process | Reagents | Typical Solvents | Key Features |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP, Triethylamine) | Water, Acetonitrile, Tetrahydrofuran (THF) | High yield, mild conditions, chemoselective for amines. fishersci.co.ukorganic-chemistry.org |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Methanol, Dioxane | Acid-labile, produces gaseous byproducts, orthogonal to many other protecting groups. wikipedia.org |

Selective Protection of the Thiol Moiety

Thiols are highly nucleophilic and easily oxidized, necessitating their protection during many synthetic transformations. thieme-connect.de A variety of protecting groups have been developed for this purpose.

Common strategies involve converting the thiol into a thioether. The S-tert-butyl group, for instance, is robust and less susceptible to acidolysis than its O-tert-butyl ether counterpart, allowing for selective deprotection of other acid-labile groups. thieme-connect.de Other thioether-based protecting groups are valued for their specific cleavage conditions. Photolabile protecting groups, such as those based on 2-nitrobenzyl or coumarin, offer the ability to deprotect using light of a specific wavelength, which avoids the need for chemical reagents that could interfere with other functional groups. nih.govamericanpeptidesociety.org

A novel approach utilizes tris(4-azidophenyl)methanol as a protecting group. The thiol is protected as a thioether, and deprotection is achieved under mild conditions via a Staudinger reduction of the azide (B81097) groups followed by acid-catalyzed cleavage. kit.edu Other specialized protecting groups can be introduced via a Michael addition of the thiol to an acceptor, which can later be removed under basic conditions.

| Protecting Group Type | Example Group | Cleavage Conditions | Reference |

|---|---|---|---|

| Thioether | tert-Butyl (t-Bu) | Strong acid (e.g., Hg(OAc)₂/TFA) | thieme-connect.de |

| Photolabile | (Coumarin-4-yl)methyl (C4M) | UV light (specific wavelength) | nih.gov |

| Reductively Cleavable | Tris(4-azidophenyl)methyl | Staudinger reduction (e.g., PMe₃) followed by acid | kit.edu |

| Base Labile | Michael Adduct (e.g., from ethyl acrylate) | Base (e.g., sodium ethoxide) | thieme-connect.com |

Catalytic and Green Chemistry Approaches in Aminothiol Synthesis

The synthesis of aminothiols and their derivatives has been significantly advanced by the integration of catalytic systems and the principles of green chemistry. These approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions, low yields, and the generation of hazardous waste. Modern strategies focus on the use of efficient catalysts, including transition metals and organocatalysts, as well as environmentally benign reaction media and energy sources to improve sustainability. researchgate.netunife.itpeptide.com

Catalytic methods often involve the intramolecular cyclization of precursors like N-arylthioureas or the condensation of 2-aminobenzenethiols with various electrophiles. nih.govmdpi.com Green chemistry principles are applied by utilizing recyclable catalysts, minimizing solvent use, employing safer solvents like water or ionic liquids, and reducing energy consumption through methods like microwave-assisted synthesis. researchgate.netmdpi.comnih.gov These advancements not only enhance the efficiency and atom economy of the reactions but also align with the growing demand for sustainable chemical manufacturing. unife.itpeptide.com

Transition Metal Catalysis

Transition metals have proven to be highly effective catalysts for the synthesis of benzothiazoles, which are direct derivatives of 2-aminobenzenethiols. These reactions often proceed via intramolecular C-H functionalization or C-S bond formation.

Nickel Catalysis: An efficient method for preparing 2-aminobenzothiazoles from arylthioureas utilizes a nickel catalyst. This protocol is noted for its use of an inexpensive catalyst at low loading, mild reaction conditions, and short reaction times, yielding good to excellent results. The scalability of this method to the gram scale without a significant decrease in yield underscores its practical utility. acs.org

Ruthenium Catalysis: Ruthenium(III) chloride (RuCl₃) has been employed for the direct synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas. nih.gov This catalytic system facilitates an intramolecular oxidative coupling, with electron-rich substrates showing higher reactivity. nih.govmdpi.com The reaction provides yields up to 91%. nih.gov

Palladium Catalysis: Palladium acetate (B1210297) (Pd(OAc)₂) is effective in catalyzing the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov While efficient, this method can be more costly due to the price of the palladium catalyst. nih.gov In other applications, a Pd/C catalyst enables a ligand-free synthesis of 2-substituted benzothiazoles from o-iodothiobenzanilide derivatives under very mild room temperature conditions. organic-chemistry.org

Copper Catalysis: Copper-catalyzed methods are also prominent. One approach involves the synthesis of 2-substituted benzothiazoles through the condensation of 2-aminobenzenethiols with nitriles. mdpi.com Another one-pot, three-component reaction uses a copper catalyst for the synthesis of 2-substituted 1,3-benzothiazoles from 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde. organic-chemistry.org

The following table summarizes key research findings for transition metal-catalyzed synthesis of benzothiazole (B30560) derivatives.

| Catalyst | Starting Materials | Product | Key Features & Findings | Yield (%) |

| Nickel | Arylthioureas | 2-Aminobenzothiazoles | Inexpensive catalyst, low loading, mild conditions, short reaction time, scalable. acs.org | Good to Excellent acs.org |

| RuCl₃ | N-arylthioureas | Substituted 2-aminobenzothiazoles | Electron-rich substrates are more reactive. nih.govmdpi.com | Up to 91 nih.gov |

| Pd(OAc)₂ | N-aryl-N′,N′-dialkylthioureas | 2-(Dialkylamino)benzothiazoles | No intermolecular coupling products formed; can be costly. nih.gov | High nih.gov |

| Cu(II) nano-silica triazine dendrimer | 2-Aminobenzenethiol, Aryl aldehydes | 2-Substituted benzothiazoles | High yields, short reaction times (15-90 min). mdpi.com | 87-98 mdpi.com |

| Fe₃O₄@SiO₂@Cu-MoO₃ | 2-Aminobenzenethiol, Aldehydes | 2-Substituted benzothiazoles | Bimetallic nanoparticle catalyst; excellent catalytic ability. mdpi.com | 83-98 mdpi.com |

Green Solvents and Catalyst-Free Innovations

A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. peptide.com

Ionic Liquids (ILs): Ionic liquids like 1-butylimidazole (B119223) tetrafluoroborate (B81430) have been used as efficient catalyst systems for the condensation of 2-aminobenzenethiol with aromatic acid chlorides at room temperature, demonstrating the potential of ILs as green reaction media. mdpi.comfrontiersin.org Phosphonium acidic ILs have also served as recyclable catalysts for the reaction of 2-aminobenzenethiol with aldehydes at elevated temperatures, achieving high yields in short reaction times. mdpi.com

Water-Based Synthesis: The use of water as a solvent is a cornerstone of green synthesis. nih.govnih.gov An ultrasound-activated, catalyst-free synthesis of 2-aminothiophenes from ketones and malononitrile (B47326) has been developed using water as the solvent, highlighting a green approach that avoids traditional catalysts and organic solvents. nih.gov

Solvent-Free and Metal-Free Conditions: The ideal green reaction often minimizes or eliminates solvents altogether. researchgate.net A metal-free synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas uses a catalytic amount of iodine with molecular oxygen as the oxidant under mild conditions. organic-chemistry.org Additionally, the condensation of 2-aminobenzenethiol with aryl methyl ketones can be achieved under metal-free conditions using TsNBr₂ in DMSO, followed by a sequence of condensation, Michael addition, and oxidative dehydrogenation. mdpi.com Brønsted acids have also been used to catalyze the cyclization of 2-aminothiophenols with β-diketones under oxidant- and metal-free conditions. mdpi.com

The table below details examples of green chemistry approaches in aminothiol and derivative synthesis.

| Green Approach | Catalyst / Reagent | Starting Materials | Key Features & Findings | Yield (%) |

| Ionic Liquid | Phosphonium acidic IL | 2-Aminobenzenethiol, Aldehydes | Recyclable catalyst, rapid reaction (25-90 min), high temperature (120 °C). mdpi.com | 75-92 mdpi.com |

| Metal-Free | Iodine, O₂ | Cyclohexanones, Thioureas | Mild conditions, avoids transition metal catalysts. organic-chemistry.org | Satisfactory organic-chemistry.org |

| Metal-Free | p-Toluenesulfonic acid (PTSA) | 2-Aminobenzenethiol, β-Diketones | Oxidant- and metal-free, mild conditions, moderate to high yields. mdpi.com | 51-92 mdpi.com |

| Heterogeneous Catalyst | SnP₂O₇ | 2-Aminothiophenol (B119425), Aromatic aldehydes | Recyclable catalyst (at least 5 times), short reaction times (8-35 min). mdpi.com | 87-95 mdpi.com |

| Aqueous Media | H₂O₂/HCl | 2-Aminobenzenethiol, Aldehydes | Uses H₂O₂ as oxidant, short reaction times (45-60 min), easy product isolation. mdpi.com | 85-94 mdpi.com |

Chemical Reactivity and Derivatization of 2 Amino 3 Tert Butyl Benzenethiol

Reactions Involving the Aromatic Amino Group

The aromatic amino group in 2-Amino-3-(tert-butyl)benzenethiol is a primary nucleophilic center, readily participating in reactions with electrophilic partners. Its reactivity is influenced by the electronic effects of the adjacent thiol and tert-butyl groups.

Formation of Schiff Bases and Imines

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding Schiff bases or imines. researchgate.netfrontiersin.org This reaction is fundamental in organic synthesis and typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by a dehydration step to yield the characteristic C=N double bond. researchgate.net The reaction is often catalyzed by acid or base and may require the removal of water to drive the equilibrium towards the product. researchgate.netmdpi.com

The general mechanism involves the formation of a carbinolamine intermediate, which then loses a water molecule to form the imine. researchgate.net For this compound, the reaction with a generic aldehyde (R-CHO) would proceed as illustrated below. The steric bulk of the ortho-tert-butyl group might influence the rate of reaction and the E/Z geometry of the resulting imine.

Table 1: Illustrative Schiff Base Formation

| Reactant A | Reactant B | Product Type | General Conditions |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Schiff Base | Reflux in a suitable solvent (e.g., methanol, ethanol), often with a catalytic amount of acid. mdpi.commdpi.com |

These Schiff bases are versatile intermediates in their own right, particularly in coordination chemistry, where they can act as ligands for various metal ions. mdpi.comjocpr.com

Amidation and Sulfonamidation Reactions

The nucleophilic amino group can react with acylating or sulfonylating agents, such as acid chlorides, anhydrides, or sulfonyl chlorides, to form amides and sulfonamides, respectively. These reactions are robust methods for introducing acyl or sulfonyl functionalities.

Amidation: Reaction with an acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct leads to the formation of an N-acylated derivative. A particularly common amidation is the introduction of the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). orgsyn.orgorgsyn.org This protection strategy is crucial in multi-step syntheses to temporarily deactivate the amino group's nucleophilicity. orgsyn.orgnih.gov

Sulfonamidation: Similarly, reaction with a sulfonyl chloride (RSO₂Cl) yields a sulfonamide. For instance, reacting this compound with benzenesulfonyl chloride would produce N-(2-mercapto-6-(tert-butyl)phenyl)benzenesulfonamide. The structure of related compounds like 3-Amino-N-(tert-butyl)benzenesulfonamide confirms the feasibility of such transformations on substituted anilines. fda.gov

Table 2: Representative Amidation and Sulfonamidation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Amidation (Boc Protection) | Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (2-mercapto-6-(tert-butyl)phenyl)carbamate |

| Amidation | Acetyl chloride (CH₃COCl) | N-(2-mercapto-6-(tert-butyl)phenyl)acetamide |

Condensation Reactions with Carbonyl Compounds and Heterocycle Formation

One of the most significant reaction pathways for 2-aminothiophenols is their condensation with carbonyl-containing compounds to form benzothiazoles, a class of heterocycles with significant biological and industrial importance. mdpi.comnih.gov The reaction typically proceeds through the initial formation of a Schiff base or thioester, followed by an intramolecular cyclization and subsequent dehydration or elimination. nih.gov

When reacted with aldehydes, this compound can first form a Schiff base which may exist in equilibrium with a cyclic benzothiazoline (B1199338) intermediate. mdpi.com Subsequent oxidation or aromatization leads to the formation of a 2-substituted-7-(tert-butyl)benzothiazole. mdpi.com

Condensation with carboxylic acids or their derivatives (like esters or acid chlorides) also serves as a direct route to 2-substituted benzothiazoles. nih.gov These reactions often require high temperatures and a dehydrating agent or catalyst, such as polyphosphoric acid (PPA). nih.gov

Table 3: Heterocycle Formation via Condensation

| Carbonyl Reactant | Intermediate | Final Product | Key Conditions |

|---|---|---|---|

| Aldehyd (RCHO) | Schiff Base / Benzothiazoline | 2-R-7-(tert-butyl)benzothiazole | Oxidative conditions (e.g., O₂, I₂, TBHP). frontiersin.orgmdpi.com |

| Carboxylic Acid (RCOOH) | Amide | 2-R-7-(tert-butyl)benzothiazole | High temperature, dehydrating agent (e.g., PPA, MeSO₃H/SiO₂). nih.gov |

Transformations at the Thiol Moiety

The thiol (-SH) group is another key reactive site in the molecule, capable of undergoing oxidation and acting as a potent nucleophile.

Controlled Oxidation Pathways and Disulfide Formation

Thiols are readily oxidized to disulfides (-S-S-). The controlled oxidation of this compound would yield the corresponding disulfide, bis(2-amino-3-(tert-butyl)phenyl) disulfide. This reaction can be achieved using a variety of mild oxidizing agents, including air (oxygen), hydrogen peroxide, or iodine. The ease of this oxidation means that aminothiophenols must often be handled under inert atmospheres to prevent unwanted disulfide formation.

In biological systems, disulfide bond formation is a critical process for protein folding and stabilization, often mediated by enzymes like protein disulfide isomerases (PDI). nih.gov The chemical principles involve thiol-disulfide exchange reactions, where a thiolate anion attacks one of the sulfur atoms of a disulfide bond. nih.gov While the steric hindrance from the adjacent tert-butyl group in this compound might slow the rate of intermolecular disulfide formation, the reaction remains a primary pathway for the thiol group.

Nucleophilic Additions and Substitutions at the Thiol Group

The thiol group, particularly in its deprotonated thiolate form (-S⁻), is an excellent nucleophile. acs.org It can participate in a range of nucleophilic addition and substitution reactions.

Nucleophilic Addition: The thiol can add across carbon-carbon multiple bonds that are activated by electron-withdrawing groups, such as in α,β-unsaturated carbonyl compounds or nitriles (Michael addition). bohrium.com For example, it would readily react with acrylonitrile (B1666552) or acrylates. The reaction is typically base-catalyzed to generate the more nucleophilic thiolate anion. bham.ac.uk Thiols are also highly effective nucleophiles in additions to activated alkynes (thiol-yne reaction). acs.orgbham.ac.uk

Nucleophilic Substitution: The thiolate anion is an effective nucleophile in Sₙ2 reactions, capable of displacing leaving groups from alkyl halides to form thioethers (sulfides). For instance, reaction with methyl iodide in the presence of a base would yield 2-amino-3-(tert-butyl)-1-(methylthio)benzene. It can also participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Table 4: Nucleophilic Reactions of the Thiol Group

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Michael Addition | α,β-Unsaturated Ketone | β-Thioether Ketone |

| Sₙ2 Substitution | Alkyl Halide (e.g., CH₃I) | Thioether (Sulfide) |

The dual reactivity of this compound makes it a versatile building block for complex molecules where subsequent transformations can be directed at either the amino or the thiol functionality.

Cyclodesulfurization Reactions

Cyclodesulfurization is a key reaction for 2-aminothiophenols, enabling the synthesis of benzothiazoles, a class of heterocyclic compounds with significant applications. This process involves the reaction of the 2-aminothiophenol (B119425) with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, followed by an intramolecular cyclization and dehydration (or loss of another small molecule) to form the thiazole (B1198619) ring.

In a typical reaction, this compound can react with various aldehydes in the presence of an oxidizing agent or a catalyst. The initial step is the formation of a Schiff base between the amino group and the aldehyde. Subsequently, the thiol group attacks the imine carbon, leading to a cyclized intermediate (a thiazoline). A final oxidation step then yields the aromatic benzothiazole (B30560) ring.

Research on 2-aminothiophenol (2-ABT), the parent compound, has shown that this reaction can be carried out under various conditions, including using catalysts like 1-butyl-3-methylimidazolium tetrachloroferrate(III) or nanorod-shaped ionogels, to produce high yields of 2-substituted benzothiazoles. mdpi.com For instance, the reaction of 2-ABT with a range of aldehydes yields products in 82-95% yields. mdpi.com While specific studies on the cyclodesulfurization of this compound are not extensively detailed in the provided results, the general mechanism is directly applicable.

Table 1: Examples of Reagents Used in Cyclodesulfurization of 2-Aminothiophenols

| Reagent Class | Specific Example | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aldehydes | Substituted Benzaldehydes | [bmim][FeCl4] | 2-Arylbenzothiazoles |

| Aldehydes | Aromatic & Aliphatic Aldehydes | Nanorod-shaped ionogel, 80°C | 2-Substituted Benzothiazoles |

| β-Diketones | 1,3-Diphenylpropane-1,3-dione | p-Toluene sulfonic acid (PTSA), Toluene, 130°C | 2-Substituted Benzothiazoles |

This table represents general reactions of 2-aminothiophenols that are applicable to this compound.

Influence of the tert-Butyl Substituent on Reactivity and Selectivity

The tert-butyl group at the C3 position of the benzene (B151609) ring exerts a profound influence on the reactivity and selectivity of this compound. researchgate.net This influence is twofold, stemming from both steric and electronic effects.

Steric Hindrance: The most significant impact of the tert-butyl group is steric hindrance. mdpi.com Its large size can impede the approach of reagents to the adjacent amino group and, to a lesser extent, the thiol group. researchgate.netmdpi.com This can lead to:

Reduced Reaction Rates: Reactions involving the amino group may proceed more slowly compared to the unsubstituted 2-aminothiophenol.

Increased Selectivity: The steric bulk can direct incoming electrophiles to the less hindered thiol group or influence the regioselectivity in reactions involving both functional groups. In cyclization reactions, it can favor the formation of specific conformers or stereoisomers.

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. mdpi.com This has several consequences:

Increased Nucleophilicity: It enhances the electron density on the aromatic ring, which in turn increases the nucleophilicity of both the amino and thiol groups. mdpi.com This electronic activation can counteract the steric hindrance to some extent.

Stabilization of Intermediates: The electron-donating nature of the tert-butyl group can stabilize cationic intermediates that may form during a reaction, potentially lowering the activation energy for certain pathways. mdpi.com

The interplay of these steric and electronic factors makes the reactivity of this compound unique. For example, while the steric bulk might slow down the initial formation of a Schiff base in a cyclodesulfurization reaction, the enhanced nucleophilicity of the thiol group could facilitate the subsequent cyclization step. The bulky group is often used in organic chemistry for the kinetic stabilization of compounds. researchgate.net

Development of Novel Derivatives via Chemical Transformations

The unique reactivity profile of this compound makes it a valuable starting material for the synthesis of novel heterocyclic derivatives. Beyond the cyclodesulfurization reactions to form benzothiazoles, it can undergo various other chemical transformations.

One major area of derivatization involves the reaction of 2-aminothiophenols with β-diketones to yield 2-substituted benzothiazoles. mdpi.com For example, the reaction of 2-aminothiophenol with β-diketones in the presence of p-toluene sulfonic acid (PTSA) under oxidant- and metal-free conditions has been reported. mdpi.com The reaction conditions can be tuned (solvent-free or in acetonitrile) to achieve moderate to high yields (51-92%). mdpi.com However, it was noted that highly sterically hindered diketones like 1,3-di(tert-butyl)propane-1,3-dione failed to yield a product, suggesting that the steric hindrance from the tert-butyl group on the this compound could present a synthetic challenge that may require optimization of reaction conditions. mdpi.com

Another avenue for derivatization is the synthesis of tetrahydrobenzothiophene derivatives. Although starting from a different precursor (4-tert-butylcyclohexanone), research has shown the synthesis of compounds like methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. nih.gov This highlights the utility of the tert-butyl group in building complex molecular scaffolds. The synthesis involves a multi-component reaction between a ketone, a cyanoacetate, elemental sulfur, and an amine base. nih.gov This general strategy could potentially be adapted for reactions involving this compound to create fused ring systems.

Table 2: Potential Derivative Classes from this compound

| Reactant Type | Reaction | Potential Product Class |

|---|---|---|

| Aldehydes | Oxidative Cyclocondensation | 2-Substituted-4-tert-butylbenzothiazoles |

| β-Diketones | Acid-catalyzed Condensation | 2-Substituted-4-tert-butylbenzothiazoles |

| Acid Anhydrides | Acylation followed by Cyclization | 2-Acyl-4-tert-butylbenzothiazoles |

| Isothiocyanates | Condensation | 2-Amino-4-tert-butylbenzothiazole Derivatives |

This table outlines potential synthetic routes based on established reactions of aminothiophenols.

The development of such novel derivatives is driven by the search for new compounds with specific electronic, optical, or biological properties, where the tert-butyl group can be used to fine-tune solubility and stability. nih.gov

Coordination Chemistry of 2 Amino 3 Tert Butyl Benzenethiol As a Ligand

Ligand Design Principles and Chelation Properties of Aminobenzenethiols

Aminobenzenethiols, including 2-Amino-3-(tert-butyl)benzenethiol, are a class of ligands that offer a combination of hard and soft donor atoms, making them suitable for coordinating with a variety of metal ions. The design principles of these ligands are rooted in the distinct properties of their constituent functional groups. wikipedia.org

Donor Atom Characteristics : The amino group (-NH2) is considered a "hard" Lewis base, while the thiolate group (-S⁻) is a "soft" Lewis base. wikipedia.org This hard-soft combination allows for selective binding to different types of metal centers. Hard metal ions tend to prefer the hard nitrogen donor, while soft metal ions favor the soft sulfur donor. wikipedia.org

Chelation : The ortho positioning of the amino and thiol groups in 2-aminobenzenethiol and its derivatives is crucial for their function as chelating ligands. Chelation is the formation of a ring structure between a ligand and a central metal atom. nih.gov This arrangement allows the ligand to bind to a metal ion at two points, forming a stable five-membered chelate ring. nih.govwikipedia.org The formation of such a ring significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. nih.gov

Steric and Electronic Effects : The presence of a bulky tert-butyl group at the 3-position of the benzene (B151609) ring in this compound introduces significant steric hindrance. This bulkiness can influence the coordination geometry around the metal center, potentially favoring the formation of specific isomers or preventing the formation of highly crowded complexes. nih.gov Electronically, the tert-butyl group is weakly electron-donating, which can subtly influence the electron density on the aromatic ring and, consequently, the donor properties of the amino and thiolate groups.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand (thiolate) with a suitable metal salt in an appropriate solvent. wikipedia.org Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

The primary coordination mode of this compound involves the deprotonated thiolate group and the neutral amino group acting as a bidentate, monoanionic ligand. nih.govwikipedia.org This results in the formation of a stable five-membered chelate ring with the metal center. nih.govwikipedia.org

Thiolate Binding : The sulfur atom of the thiolate group is a potent donor, forming a strong covalent bond with the metal ion. wikipedia.org Thiolate ligands are classified as X-type ligands in the Covalent Bond Classification method, indicating they are anionic and contribute one electron to the metal's valence shell. wikipedia.org

Amino Binding : The nitrogen atom of the amino group coordinates to the metal center as a neutral donor. wikipedia.org

Bridging Modes : In some instances, the thiolate sulfur can act as a bridging ligand, connecting two metal centers. This can lead to the formation of multinuclear complexes. wikipedia.org

The versatile nature of the amino and thiolate donor set allows this compound to form stable complexes with a range of transition metals.

Nickel (Ni) : Nickel(II) complexes with aminothiolate ligands have been synthesized and characterized. nih.gov The geometry of these complexes can vary, with both square planar and octahedral arrangements being possible depending on the other ligands present. nih.govchemrevlett.com

Palladium (Pd) and Platinum (Pt) : Palladium(II) and Platinum(II) are soft metal ions that have a strong affinity for the soft sulfur donor of the thiolate group. acs.org The synthesis of platinum(II) complexes with bulky aromatic groups has been reported, often resulting in square planar geometries. scholaris.caiucr.org The bulky tert-butyl group in this compound can influence the steric environment around the metal, potentially affecting the complex's reactivity. nih.gov

Copper (Cu) : Copper(II) complexes with aminothiolate-type ligands have been studied. researchgate.netrsc.org The coordination environment around the copper ion can be distorted from ideal geometries due to the constraints of the chelate ring and the Jahn-Teller effect often observed for d⁹ Cu(II) ions. nih.gov

Silver (Ag) : Silver(I) has a strong affinity for sulfur donors and is known to form complexes with thiolates. nih.govnih.gov The coordination chemistry of silver(I) with amino-functionalized ligands has been explored, often leading to the formation of coordination polymers. nih.gov

Table 1: Examples of Transition Metal Complexes with Aminothiolate Ligands

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Reference |

|---|---|---|---|

| Nickel (Ni) | +2 | Square Planar, Octahedral | nih.govchemrevlett.com |

| Palladium (Pd) | +2 | Square Planar | acs.org |

| Platinum (Pt) | +2 | Square Planar | scholaris.caiucr.org |

| Copper (Cu) | +2 | Distorted Square Planar/Tetragonal | researchgate.netrsc.org |

| Silver (Ag) | +1 | Linear, Trigonal Planar | nih.govnih.gov |

While mononuclear complexes, where a single metal ion is coordinated by one or more ligands, are common, the bridging capability of the thiolate group can lead to the formation of multinuclear species. wikipedia.org

Multinuclear Complexes : The thiolate sulfur can bridge two metal ions, leading to the assembly of dimeric or polymeric structures. nih.gov This bridging can result in interesting magnetic and electronic properties due to the interactions between the metal centers.

Investigation of Redox Non-Innocence in Derived Metal Complexes

A key feature of aminobenzenethiol ligands is their potential for "redox non-innocence." A ligand is considered non-innocent if its oxidation state in a metal complex is ambiguous. wikipedia.orgmdpi.com This means that redox processes may not be solely centered on the metal ion but can also involve the ligand framework. nih.govcaltech.edu

Stereochemical Considerations and Isomerism in Metal-Ligand Architectures

The three-dimensional arrangement of ligands around a central metal ion, known as stereochemistry, is a critical aspect of coordination chemistry. numberanalytics.com For complexes of this compound, several types of isomerism are possible, leading to different spatial arrangements of the atoms. uomustansiriyah.edu.iqlibretexts.org

Geometric Isomerism (cis/trans) : In square planar or octahedral complexes containing two this compound ligands and other monodentate ligands, cis and trans isomers can exist. ntu.edu.sgsavemyexams.com In the cis isomer, identical ligands are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center. ntu.edu.sgsavemyexams.com The bulky tert-butyl group can create steric hindrance that may favor one isomer over the other. nih.gov

Optical Isomerism (Enantiomers) : If a complex is chiral (non-superimposable on its mirror image), it will exhibit optical isomerism. uomustansiriyah.edu.iq Octahedral complexes with bidentate ligands like this compound can form chiral structures, leading to the existence of enantiomeric pairs (d- and l-isomers). uomustansiriyah.edu.iq

Linkage Isomerism : While less common for this specific ligand, linkage isomerism can occur if a ligand has multiple donor atoms and can bind to the metal in different ways. libretexts.orglibretexts.org For this compound, coordination is almost exclusively through the nitrogen and sulfur atoms.

The specific isomer formed can be influenced by reaction conditions, the nature of the metal ion, and the steric and electronic properties of the ligands involved. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Tert Butyl Benzenethiol and Its Derivatives

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and the packing of molecules within the crystal lattice.

For 2-Amino-3-(tert-butyl)benzenethiol, obtaining a suitable single crystal is the first critical step. This is typically achieved by slow evaporation of a solution, vapor diffusion, or cooling. Once a crystal of sufficient quality is obtained and analyzed, the resulting data would reveal key structural features. For instance, in the crystal structure of related compounds like [Co(NCS)2(C6H8N2)2]n, which involves a substituted pyridine (B92270), the coordination environment and the linking of metal cations are clearly defined. nih.gov Similarly, for derivatives of 1,2,4-triazole-3-thiol, X-ray diffraction confirms the molecular structure and provides insights into intermolecular interactions. doaj.org

In the case of this compound, analysis would likely focus on:

Intramolecular Hydrogen Bonding: The proximity of the amino (-NH₂) and thiol (-SH) groups on the benzene (B151609) ring allows for the possibility of an intramolecular hydrogen bond between the sulfur-bound hydrogen and the nitrogen lone pair, or between an amino hydrogen and the sulfur lone pair. This would significantly influence the conformation of the molecule.

Steric Effects: The bulky tert-butyl group would exert considerable steric influence, affecting the planarity of the benzene ring and the bond angles of the adjacent amino and thiol substituents.

Intermolecular Interactions: The diffraction data would elucidate how individual molecules pack together. This would involve identifying intermolecular hydrogen bonds involving the amino and thiol groups, as well as van der Waals interactions, particularly from the tert-butyl groups. These interactions govern the material's bulk properties, such as melting point and solubility.

While specific crystal data for this compound is not available in the cited literature, the table below presents typical bond lengths that would be expected based on data from analogous structures.

| Bond | Expected Bond Length (Å) | Rationale / Comparison Compound |

| C-S | ~1.77 | Based on typical aromatic C-S single bond lengths. |

| S-H | ~1.34 | Standard length for a thiol S-H bond. |

| C-N | ~1.40 | Typical for an aromatic C-N bond, shorter than a C-C single bond due to some double bond character. |

| C(aromatic)-C(tert) | ~1.53 | Reflects the bond between an sp² aromatic carbon and an sp³ carbon of the tert-butyl group. |

| C-C(tert) | ~1.54 | Standard sp³-sp³ carbon-carbon single bond length within the tert-butyl group. |

| C=C (aromatic) | ~1.39 | Average bond length within the benzene ring. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, a standard ¹H NMR spectrum would show distinct signals for the tert-butyl protons, the aromatic protons, and the protons of the amino and thiol groups. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule. The chemical shifts of these signals are highly sensitive to the electronic environment, providing clues about the effects of the electron-donating amino group and the bulky tert-butyl group.

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for unambiguously assigning signals and determining the connectivity of the molecule. nih.gov

HH-COSY (Homonuclear Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the proton signal to its corresponding carbon atom. For example, the signal for the tert-butyl protons would show a cross-peak with the quaternary and methyl carbons of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected HMBC correlations for this compound are outlined in the table below.

| Proton(s) | Expected HMBC Correlation to Carbon(s) | Information Gained |

| -C(CH₃)₃ (tert-butyl protons) | C(aromatic)-C(tert), C (C H₃)₃, C H₃ | Confirms the attachment of the tert-butyl group to the aromatic ring and identifies the quaternary carbon. |

| Aromatic protons (H4, H5, H6) | Adjacent and geminal aromatic carbons (2- and 3-bond correlations). For example, H4 would correlate to C6, C5, C3, and C2. | Unambiguously assigns the substitution pattern on the benzene ring. |

| -NH₂ (amino protons) | C2 (2-bond), C3 (3-bond) | Confirms the position of the amino group at C2, adjacent to the tert-butyl-substituted C3. |

| -SH (thiol proton) | C3 (2-bond), C2 (3-bond), C4 (3-bond) | Confirms the position of the thiol group at C3. |

The structure of this compound is not static. Rotations can occur around single bonds, and these processes can sometimes be slow enough on the NMR timescale to be studied. Dynamic NMR (DNMR) involves acquiring spectra at different temperatures to observe changes in signal shape, which can be analyzed to determine the energy barriers (activation energies) for these rotational processes.

Potential dynamic processes in this molecule include:

Rotation of the tert-butyl group: The bond between the aromatic ring and the tert-butyl group may have a significant rotational barrier due to steric hindrance from the adjacent amino group. At low temperatures, this rotation might slow down, potentially leading to the observation of distinct signals for the methyl groups, which are equivalent at room temperature.

Rotation around the C-N and C-S bonds: While typically fast, hindered rotation around the C-N or C-S bonds could be influenced by intramolecular hydrogen bonding. DNMR could provide evidence for such interactions if they lead to a measurable rotational barrier. acs.org

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are complementary and are excellent for identifying functional groups, as each group has characteristic vibrational frequencies. scielo.org.mx

For this compound, the spectra would be dominated by vibrations of the amino, thiol, tert-butyl, and substituted benzene ring moieties. researchgate.net The positions of these bands can also provide information about intermolecular interactions, such as hydrogen bonding, which typically cause a broadening and shifting of the N-H and S-H stretching bands to lower wavenumbers. nih.gov

| Functional Group / Vibration | Expected FTIR/Raman Frequency (cm⁻¹) | Notes |

| N-H stretch (amino group) | 3300 - 3500 | Two bands are expected: one for the symmetric and one for the asymmetric stretch. ajol.info The exact position and broadness depend on hydrogen bonding. |

| S-H stretch (thiol group) | 2550 - 2600 | This peak is typically weak in the IR spectrum but can be more prominent in the Raman spectrum. ajol.info Its position is also sensitive to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Characteristic of sp² C-H bonds. |

| C-H stretch (aliphatic, tert-butyl) | 2850 - 3000 | Strong bands corresponding to the methyl groups. |

| C=C stretch (aromatic ring) | 1450 - 1600 | A series of bands that confirm the presence of the benzene ring. |

| N-H bend (amino group) | 1580 - 1650 | Scissoring vibration of the amino group. |

| C-H bend (tert-butyl) | 1365 - 1395 | A characteristic doublet is often observed for the tert-butyl group due to symmetric and asymmetric bending modes. |

| C-S stretch | 600 - 800 | Often weak and can be difficult to assign definitively. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and the confirmation of its molecular formula. nih.gov For this compound (C₁₀H₁₅NS), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimental value.

Calculated Exact Mass of [C₁₀H₁₅NS + H]⁺: 182.1003

Calculated Exact Mass of [C₁₀H₁₅NS]⁺˙: 181.0925

Observing a peak at an m/z value that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. researchgate.net When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. For this compound, the fragmentation is likely to be dominated by the bulky and relatively labile tert-butyl group.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 181.09 | 166.07 | CH₃ (15.02 Da) | Loss of a methyl radical from the tert-butyl group, forming a stable tertiary carbocation stabilized by the aromatic ring. |

| 181.09 | 124.05 | C₄H₉ (57.07 Da) | Loss of the entire tert-butyl radical, a very common fragmentation pathway for tert-butyl substituted compounds. |

| 181.09 | 148.08 | SH (33.01 Da) | Loss of the sulfhydryl radical. |

| 181.09 | 165.08 | NH₂ (16.01 Da) | Loss of the amino radical. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy measure the electronic transitions within a molecule. nih.gov The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The subsequent return to the ground state can sometimes be accompanied by the emission of light (fluorescence).

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. ajol.info The presence of the electron-donating amino (-NH₂) and thiol (-SH) groups acts as powerful auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

| Transition Type | Expected Wavelength Range (nm) | Chromophore / Functional Group Involved |

| π → π | 230 - 280 | Aromatic benzene ring system. The substitution pattern and auxochromic groups (-NH₂, -SH) will influence the exact position and intensity of these strong absorptions. |

| n → π | 280 - 350 | Involves the promotion of a non-bonding electron from the nitrogen or sulfur lone pairs into an anti-bonding π* orbital of the aromatic ring. These are typically weaker. |

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from the excited state. Many aromatic amines and phenols (and their sulfur analogs) are fluorescent. nih.gov The fluorescence spectrum would provide information about the energy of the first excited state. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the quantum yield (the efficiency of fluorescence) are key parameters that characterize the emission properties of the compound. These properties are often highly sensitive to the solvent environment and pH.

Theoretical and Computational Chemistry Studies of 2 Amino 3 Tert Butyl Benzenethiol

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) has become a principal method for studying the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-Amino-3-(tert-butyl)benzenethiol, this involves finding the minimum energy conformation by considering the rotation around single bonds, particularly the C-S, C-N, and C-C bonds of the tert-butyl group.

Conformational analysis of similar molecules, such as 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, has been performed by considering internal rotations around C-N and C-S bonds, leading to the identification of multiple possible isomers. iu.edu.saiu.edu.sa A similar approach for this compound would involve mapping the potential energy surface as a function of the dihedral angles of the amino and thiol groups relative to the benzene (B151609) ring. The large tert-butyl group is expected to sterically influence the preferred orientation of the adjacent amino group, likely favoring a conformation that minimizes steric hindrance. DFT calculations, often using functionals like B3LYP or B3PW91 with a suitable basis set (e.g., 6-31G(d) or larger), can predict the relative energies of different conformers and identify the global minimum energy structure. iu.edu.saiu.edu.sanih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes as specific experimental or calculated data for this exact molecule was not found in the search results. The values are based on typical bond lengths and angles for similar functional groups.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Lengths (Å) | C-S | 1.78 |

| C-N | 1.40 | |

| C-C (tert-butyl) | 1.54 | |

| Bond Angles (°) | C-C-S | 121.0 |

| C-C-N | 119.5 | |

| H-N-H | 115.0 | |

| Dihedral Angles (°) | H-S-C-C | -5.0 |

| H-N-C-C | 15.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized on the electron-rich amino and thiol groups, as well as the aromatic ring. The LUMO is likely to be a π* orbital of the benzene ring. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. sphinxsai.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution. researchgate.net The presence of both electron-donating (amino) and weakly electron-donating (thiol) groups on the benzene ring is expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted benzenethiol (B1682325). The tert-butyl group, being an alkyl group, is also weakly electron-donating and may have a minor influence on the frontier orbitals. beilstein-journals.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) This table is for illustrative purposes and the values are typical for similar aromatic compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net The MEPS maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. walisongo.ac.idresearchgate.net

For this compound, the MEPS would likely show negative potential around the nitrogen and sulfur atoms due to the presence of lone pairs of electrons, making these sites potential centers for protonation or interaction with electrophiles. nih.gov The aromatic ring will also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. researchgate.net The hydrogen atoms of the amino and thiol groups would display positive potential, making them susceptible to interaction with nucleophiles. The tert-butyl group, being largely non-polar, would have a relatively neutral potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It analyzes the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to stabilizing hyperconjugative interactions. wikipedia.org For this compound, NBO analysis could quantify the delocalization of the lone pairs of the nitrogen and sulfur atoms into the π* orbitals of the benzene ring. It can also describe the nature of the C-S, C-N, and C-C bonds in terms of their hybrid orbitals and polarization. researchgate.netwisc.edu

The Quantum Theory of Atoms in Molecules (QTAIM) offers another rigorous method for analyzing chemical bonding. wikipedia.orgwiley-vch.de It partitions the electron density of a molecule into atomic basins, allowing for the calculation of atomic properties. wikipedia.orgarxiv.org A key feature of QTAIM is the identification of bond critical points (BCPs) between atoms, which are indicative of a chemical bond. wiley-vch.de The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, can be used to characterize the nature of the bond (e.g., covalent vs. ionic or closed-shell interaction). wiley-vch.de For this compound, QTAIM could be used to characterize the C-S and C-N bonds and investigate potential intramolecular hydrogen bonding between the amino and thiol groups.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H and ¹³C) with good accuracy. iu.edu.saresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference. For this compound, these calculations would help in the assignment of the complex aromatic proton and carbon signals in the experimental spectra. researchgate.net Comparing calculated and experimental shifts can also aid in confirming the predominant conformation in solution. researchgate.net

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. researchgate.netnih.gov These calculations produce a set of normal modes and their corresponding frequencies, which can be compared to experimental infrared (IR) and Raman spectra. nih.govvasp.at Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and basis set limitations. nih.gov For this compound, these calculations would help in assigning the characteristic vibrational modes, such as the N-H and S-H stretching and bending frequencies, as well as the various aromatic C-H and C-C vibrations.

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound (Illustrative) This table is for illustrative purposes and provides typical frequency ranges for the specified functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450, 3360 | ~3400-3500 | Asymmetric and symmetric stretching |

| ν(S-H) | 2550 | ~2550-2600 | Stretching |

| δ(N-H) | 1620 | ~1590-1650 | Scissoring |

| ν(C=C) | 1580, 1480 | ~1450-1600 | Aromatic ring stretching |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition state structures. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics.

For this compound, theoretical methods could be employed to study various reactions, such as its synthesis or its participation in subsequent chemical transformations. For example, in the context of the Gewald reaction, which is used to synthesize related 2-aminothiophene derivatives, computational studies could elucidate the mechanism of the initial condensation and subsequent cyclization steps. nih.gov DFT calculations can be used to locate the transition state structures for each elementary step of a proposed mechanism. The calculated activation energies (the energy difference between the reactants and the transition state) can then be used to predict the feasibility of a reaction pathway and to understand the factors that control its rate and selectivity. For instance, the role of the tert-butyl group in influencing the regioselectivity of electrophilic substitution on the benzene ring could be investigated by calculating the activation energies for attack at different positions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule and the influence of the surrounding solvent on its structure and dynamics. For this compound, MD simulations would be crucial to understanding the interplay between the bulky tert-butyl group and the flexible amino and thiol substituents.

Conformational Landscapes:

The conformational flexibility of this compound primarily arises from the rotation around the C-S and C-N bonds, as well as the orientation of the tert-butyl group. It is anticipated that the large steric bulk of the tert-butyl group significantly restricts the rotational freedom of the adjacent amino group. rsc.orgupenn.edu This steric hindrance would likely lead to a limited number of stable conformers. The preferred conformation would seek to minimize the steric clash between the tert-butyl group and the amino group. Computational studies on similarly substituted benzenes have shown that bulky substituents dictate the orientation of neighboring functional groups. rsc.org

A potential key feature of the conformational landscape is the possibility of an intramolecular hydrogen bond between the amino group (-NH₂) and the thiol group (-SH). The formation of such a bond would depend on the relative orientation of these groups, which is, in turn, influenced by the tert-butyl group. The presence of a stable intramolecular hydrogen bond would significantly stabilize a particular conformation, making it the dominant species in the conformational equilibrium.

Solvent Effects:

The solvent environment is expected to play a critical role in modulating the conformational landscape of this compound. The nature of the solvent—polar or non-polar, protic or aprotic—would influence the stability of different conformers.

In non-polar solvents , intramolecular hydrogen bonding, if sterically feasible, would likely be a dominant stabilizing interaction, as there are no competing solvent molecules to form hydrogen bonds with the solute. nih.govresearchgate.net

In polar aprotic solvents (e.g., DMSO, acetonitrile), the solvent molecules can act as hydrogen bond acceptors. This could lead to a competition between intramolecular and intermolecular hydrogen bonding, potentially destabilizing the internally hydrogen-bonded conformation. nih.govresearchgate.net

In polar protic solvents (e.g., water, ethanol), the effect is expected to be even more pronounced. nih.govresearchgate.netnih.gov Protic solvents can act as both hydrogen bond donors and acceptors, leading to strong solvation of both the amino and thiol groups. This strong solute-solvent interaction would likely disrupt any intramolecular hydrogen bonding, leading to a wider distribution of conformations where the amino and thiol groups are oriented to maximize their interaction with the solvent molecules. Computational studies on similar systems have shown that polar protic solvents can significantly alter conformational equilibria. rsc.org

MD simulations would allow for the quantitative characterization of these solvent effects by calculating the potential of mean force (PMF) for the rotation of the amino and thiol groups in different solvent environments. This would provide insight into the free energy barriers between different conformational states and the relative populations of these states as a function of the solvent.

| Solvent Type | Expected Dominant Interactions | Predicted Effect on Conformation |

| Non-polar (e.g., Cyclohexane) | Intramolecular H-bonding, van der Waals forces. | Favors compact, internally H-bonded conformers. |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions, intermolecular H-bonding (solute-solvent). | Potential disruption of intramolecular H-bonds, favoring more extended conformers. |

| Polar Protic (e.g., Water) | Strong intermolecular H-bonding network (solute-solvent and solvent-solvent). | Likely disruption of intramolecular H-bonds, leading to a flexible conformational state with strong solvent interactions. |

Computational Studies of Ligand-Metal Interactions and Coordination Properties

The presence of both a soft donor (thiol) and a hard donor (amino) group makes this compound a potentially versatile ligand for a wide range of metal ions. Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the coordination behavior, stability of metal complexes, and the electronic effects of the substituents on the ligand's properties. researchgate.netmedjchem.comnih.govsciforum.net

Coordination Modes:

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the sulfur of the deprotonated thiol group (thiolate). This would form a stable five-membered chelate ring. The steric bulk of the tert-butyl group, positioned ortho to the amino group, is expected to have a profound impact on the coordination geometry and the stability of the resulting metal complexes. researchgate.netnih.gov

DFT calculations could be employed to model the interaction of this ligand with various metal ions (e.g., Ni(II), Cu(II), Zn(II)). These calculations would provide optimized geometries of the metal complexes, including bond lengths and angles, which would reveal the extent of steric strain imposed by the tert-butyl group. nih.gov

Influence of the tert-Butyl Group:

The tert-butyl group can influence ligand-metal interactions in several ways:

Steric Hindrance: The primary effect would be steric hindrance, which could prevent the coordination of multiple ligands around a metal center or favor specific coordination geometries (e.g., distorted square planar or tetrahedral) to minimize steric clashes. researchgate.netnih.gov This steric bulk can also protect the metal center from interactions with other molecules, potentially enhancing the stability of the complex.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This can increase the electron density on the benzene ring and, consequently, on the amino and thiol donor atoms, potentially enhancing their donor strength and the stability of the metal-ligand bonds.

Computational studies comparing the coordination of this compound with its non-substituted analog, 2-aminothiophenol (B119425), would be particularly insightful. Such studies could quantify the steric and electronic effects of the tert-butyl group on the stability and properties of the metal complexes.

Predicted Coordination Properties based on Analogous Systems:

| Metal Ion | Likely Coordination Geometry (inferred) | Influence of tert-Butyl Group (predicted) |

| Cu(II) | Distorted square planar or tetrahedral | Steric hindrance may favor a more distorted geometry compared to complexes with less bulky ligands. |

| Ni(II) | Square planar or tetrahedral | The steric bulk could be a deciding factor in favoring a tetrahedral over a square planar geometry. |

| Zn(II) | Tetrahedral | The preference for tetrahedral geometry is likely to be reinforced by the steric demands of the ligand. |

DFT calculations could also be used to investigate the electronic structure of the metal complexes, including the nature of the frontier molecular orbitals (HOMO and LUMO). This would provide insights into the metal-ligand bonding (e.g., sigma-donation and pi-backbonding) and could be used to predict the spectroscopic and electrochemical properties of the complexes. sciforum.netnih.gov

Supramolecular Chemistry and Intermolecular Interactions

Investigation of Hydrogen Bonding Networks in Crystalline Assemblies

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a crucial role in determining the structure of molecular crystals. In 2-Amino-3-(tert-butyl)benzenethiol, both the amino (-NH₂) and thiol (-SH) groups can act as hydrogen bond donors, while the nitrogen and sulfur atoms can also serve as hydrogen bond acceptors.

It is anticipated that the primary hydrogen bonding motif would involve the amino group as a donor and the thiol group's sulfur atom as an acceptor (N-H···S), or vice versa with the thiol as the donor (S-H···N). The presence of two hydrogen bond donors and two potential acceptor sites on each molecule allows for the formation of extended one-dimensional chains or more complex two-dimensional networks. The specific geometry and connectivity of these networks would be highly dependent on the steric hindrance imposed by the adjacent tert-butyl group.

In related aminothiophenol structures, extensive hydrogen bonding is a common feature. For instance, studies on unsubstituted thiophenol have shown that S-H···S hydrogen bonds, although weaker than their O-H···O counterparts, are significant in directing molecular aggregation. uva.esnih.gov The introduction of an amino group would provide a stronger hydrogen bond donor, likely leading to more robust networks.

A hypothetical arrangement could involve head-to-tail chains where the amino group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule. The second hydrogen on the amino group could then participate in forming a bifurcated hydrogen bond or cross-linking between these primary chains.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Atom | Interaction Type | Expected Relative Strength |

| Amino (-NH₂) | Sulfur (S) | N-H···S | Strong |

| Thiol (-SH) | Nitrogen (N) | S-H···N | Moderate |

| Amino (-NH₂) | Nitrogen (N) | N-H···N | Moderate |

| Thiol (-SH) | Sulfur (S) | S-H···S | Weak |

Analysis of π-Stacking and C-H···π Interactions in Solid-State Structures

Aromatic rings, such as the benzene (B151609) ring in this compound, can interact through π-stacking, where the electron-rich π-systems of adjacent rings are attracted to each other. These interactions, driven by a combination of electrostatic and dispersion forces, are crucial for the stabilization of many solid-state structures.

The mode of π-stacking can be either face-to-face or offset (displaced). Given the electronic nature of the substituents—the electron-donating amino group and the weakly donating thiol and tert-butyl groups—the benzene ring is relatively electron-rich. This would likely favor offset π-stacking arrangements to minimize electrostatic repulsion between the faces of the rings.

Role of the tert-Butyl Group in Directing Crystal Packing and Self-Assembly

The tert-butyl group is a large, sterically demanding substituent that is expected to have a profound influence on the crystal packing of this compound. Its bulkiness will likely prevent the formation of planar, sheet-like structures that might otherwise be favored by the hydrogen bonding and π-stacking of the aromatic core.

The steric hindrance from the tert-butyl group, being ortho to the amino group and meta to the thiol group, would also influence the conformation of the molecule itself, potentially causing a slight twisting of the functional groups out of the plane of the benzene ring. This conformational constraint would, in turn, affect the geometry and accessibility of the hydrogen bonding sites.

Construction of Supramolecular Frameworks (e.g., Metal-Organic Frameworks, Hydrogen-Bonded Organic Frameworks)

While there are no specific reports on the use of this compound in the construction of supramolecular frameworks, its functional groups make it a potentially interesting building block, or "linker," for such materials.

Metal-Organic Frameworks (MOFs): The thiol group can be deprotonated to a thiolate, which is an excellent ligand for a wide range of metal ions. The amino group can also coordinate to metal centers. The combination of these two binding sites could allow the molecule to bridge between metal ions or metal clusters, forming extended, porous frameworks. The tert-butyl group would project into the pores of the resulting MOF, influencing their size, shape, and chemical environment.

Hydrogen-Bonded Organic Frameworks (HOFs): The ability of the amino and thiol groups to form robust and directional hydrogen bonds suggests that this compound could self-assemble into a porous HOF. The steric bulk of the tert-butyl group would be instrumental in preventing dense packing, thereby creating and maintaining porosity within the framework. The design of such a framework would depend on establishing a predictable and repeating pattern of hydrogen bonds throughout the structure.

The synthesis of frameworks from related building blocks is an active area of research, with applications in gas storage, separation, and catalysis.

Potential Applications and Future Research Directions in Chemical Science

Development as Versatile Synthons in Complex Organic Synthesis

The presence of three distinct reactive sites—the amino group, the thiol group, and the aromatic ring—renders 2-Amino-3-(tert-butyl)benzenethiol a versatile synthon for the construction of complex organic molecules, particularly heterocyclic systems.

The dual nucleophilicity of the amino and thiol groups allows for facile cyclization reactions with various electrophiles to construct fused heterocyclic scaffolds. For instance, reactions with aldehydes or their equivalents can lead to the formation of benzothiazole (B30560) derivatives. mdpi.com The general reactivity of 2-aminothiophenols in the synthesis of 2-substituted benzothiazoles is well-established, often proceeding through condensation and subsequent oxidative cyclization. mdpi.com The tert-butyl group in the 3-position is expected to influence the regioselectivity and stereoselectivity of these reactions, a research area ripe for exploration.

Furthermore, the amino and thiol groups can be selectively protected and functionalized, enabling stepwise synthetic strategies to access more intricate molecular architectures. The amino group can undergo acylation, alkylation, and diazotization, while the thiol group is amenable to alkylation, arylation, and oxidation to disulfides or sulfonic acids. The aromatic ring itself can participate in electrophilic aromatic substitution reactions, although the directing effects of the amino, thiol, and tert-butyl groups would need to be carefully considered. The steric hindrance imposed by the tert-butyl group could direct substitution to specific positions, offering a level of control not seen in simpler aminothiophenols.

Future research could focus on:

Exploring the scope of cyclization reactions: Investigating the reactivity of this compound with a wider range of dicarbonyl compounds, α-halo ketones, and other bifunctional electrophiles to synthesize novel and potentially bioactive heterocyclic systems.

Diastereoselective and enantioselective synthesis: Developing chiral catalysts or auxiliaries to control the stereochemistry of reactions involving the amino and thiol groups, leading to the synthesis of enantiomerically pure compounds. acs.org

Late-stage functionalization: Utilizing the unique reactivity of the core structure for the late-stage modification of complex molecules, including natural products and pharmaceuticals, to rapidly generate analogues with improved properties. acs.org

Design of Advanced Ligands for Homogeneous and Heterogeneous Catalysis

The amino and thiol groups of this compound provide excellent coordination sites for a wide variety of metal ions, making it an attractive scaffold for the design of novel ligands for catalysis. The steric bulk of the tert-butyl group can play a crucial role in creating a specific coordination environment around the metal center, influencing the activity, selectivity, and stability of the resulting catalyst.

Homogeneous Catalysis: Ligands derived from this compound can be used to prepare a range of metal complexes for applications in homogeneous catalysis. For example, Schiff base ligands, formed by the condensation of the amino group with aldehydes or ketones, can coordinate to metals like copper, palladium, and rhodium. mdpi.com The resulting complexes could be screened for activity in various catalytic transformations, including:

Cross-coupling reactions: The electron-donating properties of the amino and thiol groups can enhance the reactivity of palladium catalysts in Suzuki, Heck, and Sonogashira couplings. The steric hindrance from the tert-butyl group may promote reductive elimination and improve catalyst turnover.